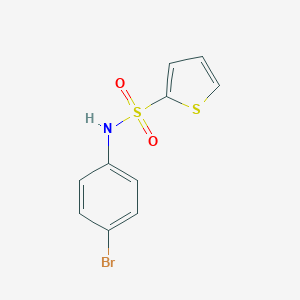
N-(4-bromophenyl)thiophene-2-sulfonamide
Description
N-(4-Bromophenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group and a 4-bromophenyl moiety. This compound belongs to a class of molecules known for diverse pharmacological and chemical applications, including antimicrobial, antimycobacterial, and receptor-targeting activities .
Properties
CAS No. |
79279-30-4 |
|---|---|
Molecular Formula |
C10H8BrNO2S2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H |
InChI Key |
ZWWHUHGCOHVBLG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Substituent Effects
- Halogen Influence: Bromine vs. Positional Effects: Para-substituted bromine in maleimides (e.g., N-(4-bromophenyl)maleimide) shows similar MGL inhibition (IC₅₀ = 4.37 μM) compared to iodine (4.34 μM), suggesting halogen size is less critical than electronic effects .
- Electron-Withdrawing Groups : Bromine enhances antimicrobial activity in acetamides and sulfonamides by increasing lipophilicity and membrane penetration .
Structural and Functional Group Comparisons
- Sulfonamide vs. Carboxamide :
- Thiophene vs. Furan/Quinoline: Thiophene’s aromaticity and sulfur atom contribute to unique electronic properties, influencing redox activity and metabolic stability compared to furan or quinoline-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


